molecular formula C20H31N3O B7916084 (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7916084
M. Wt: 329.5 g/mol
InChI Key: VDSYMKVGFGGHHM-OALUTQOASA-N
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Description

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a piperidine core substituted with a benzyl group at the 1-position and an aminobutyramide moiety. Piperidine derivatives are widely explored in pharmaceutical research due to their versatility in modulating receptor binding, metabolic stability, and bioavailability .

Properties

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYMKVGFGGHHM-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction.

    Amidation Reaction: The final step involves an amidation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure and properties allow it to be utilized in several areas of research:

  • Medicinal Chemistry
    • Investigated for its potential therapeutic effects, particularly as a cholinesterase inhibitor. This activity is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function.
  • Neuropharmacology
    • Explored for interactions with neurotransmitter systems, particularly acetylcholine and dopamine pathways. Its structural features may allow it to act as a ligand in receptor studies, providing insights into neurotransmitter signaling.
  • Chemical Synthesis
    • Serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it valuable in organic synthesis and materials science.
  • Pharmacological Studies
    • Evaluated for its biological activity, including potential neuroprotective properties. Studies suggest that compounds with similar structures exhibit significant bioactivity, which could lead to novel therapeutic agents.

Cholinesterase Inhibition

A study demonstrated that related piperidine derivatives exhibited potent cholinesterase inhibitory activity, suggesting that (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide could offer similar effects in enhancing cognitive function through acetylcholine modulation.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects by preventing neuronal damage associated with oxidative stress. This property is crucial for developing drugs aimed at treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core Substitution

  • Target Compound : Features a six-membered piperidine ring with a benzyl group at the 1-position. The piperidine ring provides conformational flexibility and enhanced binding pocket compatibility compared to smaller rings.
  • Analog: (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7) Key Difference: Replaces piperidine with a five-membered pyrrolidine ring. Pyrrolidines may also exhibit different solubility profiles due to decreased hydrophobicity.

Stereochemical Variations

  • Target Compound: (S,S)-configuration at the amino and benzyl-piperidine positions.
  • Analog: (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1401667-28-4) Key Difference: (R)-configuration at the benzyl-piperidine position. Implications: Stereochemical inversion at the piperidine ring could disrupt interactions with chiral binding sites, leading to differences in potency or selectivity.

Substituent Modifications

  • Analog: (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4) Key Differences:
  • Replaces the benzyl group with a methyl group at the piperidine 1-position.
  • (R)-configuration at the piperidine ring.
    • Implications :
  • Reduced aromaticity and steric bulk may improve aqueous solubility but decrease lipophilicity, affecting membrane permeability.
  • Methyl substitution could lower metabolic stability compared to benzyl due to reduced steric shielding.

Structural and Property Comparison Table

Compound Name CAS Number Core Ring Substituent (Position 1) Stereochemistry (Amino/Piperidine) Molecular Weight (g/mol)
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Not Provided Piperidine Benzyl (S) (S)/(S) ~329.49 (estimated)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide 1216635-36-7 Pyrrolidine Benzyl (S) (S)/(S) ~315.44 (estimated)
(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide 1401667-28-4 Piperidine Benzyl (R) (S)/(R) 329.49
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide 89009-81-4 Piperidine Methyl (R) (S)/(R) ~269.40 (estimated)

Research Implications and Gaps

  • Stereochemical Sensitivity : The (S,S)-configuration of the target compound may optimize interactions with enantioselective targets, such as G-protein-coupled receptors or proteases. In contrast, analogs with (R)-configurations (e.g., CAS 1401667-28-4) might serve as negative controls in pharmacological studies .
  • Ring Size and Solubility : The pyrrolidine analog (CAS 1216635-36-7) could offer insights into balancing rigidity and solubility for CNS-targeted drugs .
  • Synthetic Challenges : Achieving high enantiomeric purity in the target compound likely requires advanced chiral resolution techniques or asymmetric catalysis, similar to methods described in patents for related amides (e.g., WO 2012/047543) .

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, also known as AM97718, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and therapeutic implications.

  • Molecular Formula : C20_{20}H31_{31}N3_3O
  • Molecular Weight : 329.488 g/mol
  • CAS Number : 1401666-42-9

Research indicates that this compound functions primarily as an antagonist at various chemokine receptors, particularly CCR3. This receptor is involved in inflammatory responses and is a target for treating conditions such as asthma and allergic rhinitis. The compound's structure includes an N-benzyl piperidine moiety, which is critical for its binding affinity and selectivity towards these receptors .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications on the piperidine ring and the cyclopropyl group significantly influence the biological activity of the compound. The introduction of various alkyl groups has been shown to enhance receptor binding potency, shifting the activity from micromolar to low nanomolar ranges in some derivatives .

Modification Effect on Activity
N-(alkyl) substitution on benzyl groupIncreases binding affinity
Cyclopropyl group presenceEnhances selectivity for CCR3
Alterations in piperidine stereochemistryAffects overall pharmacodynamics

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound's lipophilicity contributes to its ability to cross biological membranes effectively. Additionally, it demonstrates a reasonable metabolic stability, which is crucial for maintaining therapeutic levels in vivo .

Case Studies and Research Findings

  • In Vitro Efficacy : A study highlighted the compound's ability to inhibit eotaxin-induced calcium mobilization in human eosinophils, demonstrating its potential as an anti-inflammatory agent .
  • Animal Models : In murine models of asthma, administration of this compound resulted in a significant reduction in eosinophil infiltration into lung tissues, indicating its effectiveness in mitigating allergic responses .
  • Comparative Studies : When compared with other known CCR antagonists, this compound exhibited a higher selectivity profile, suggesting it may have fewer side effects associated with off-target interactions .

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